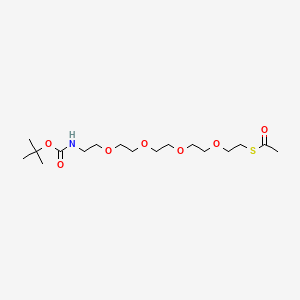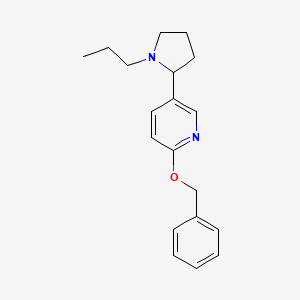
Boc-NH-PEG2-C2-amido-C4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-PEG2-C2-amido-C4-acid: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation. The compound has a molecular formula of C₁₇H₃₂N₂O₇ and a molecular weight of 376.45.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG2-C2-amido-C4-acid involves multiple steps, typically starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The PEG (polyethylene glycol) chain is then introduced, followed by the addition of the amido and acid groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The product is typically purified using chromatography and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Boc-NH-PEG2-C2-amido-C4-acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form PROTACs by linking it to other molecules.
Common Reagents and Conditions:
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used for deprotecting the Boc group.
Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used in coupling reactions.
Major Products: The major products formed from these reactions are PROTAC molecules, which are used in targeted protein degradation .
Aplicaciones Científicas De Investigación
Boc-NH-PEG2-C2-amido-C4-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Industry: Utilized in the development of new materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Boc-NH-PEG2-C2-amido-C4-acid involves its role as a linker in PROTAC molecules. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound increases the solubility and stability of the PROTAC molecule.
Comparación Con Compuestos Similares
Fmoc-N-amido-PEG2-acetic acid: Another PEG-based linker used in the synthesis of PROTACs.
Br-PEG4-NHBoc: A PEG linker containing a bromide group and a Boc-protected amino group.
Uniqueness: Boc-NH-PEG2-C2-amido-C4-acid is unique due to its specific structure, which includes a Boc-protected amino group, a PEG chain, and an amido acid group. This structure provides the compound with high solubility and stability, making it an ideal linker for PROTAC synthesis.
Propiedades
Fórmula molecular |
C17H32N2O7 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
6-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Clave InChI |
DNAOLRLMHJNXKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


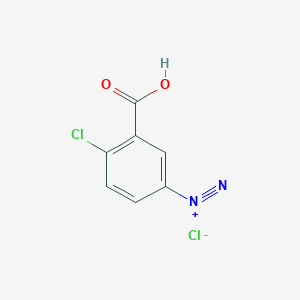
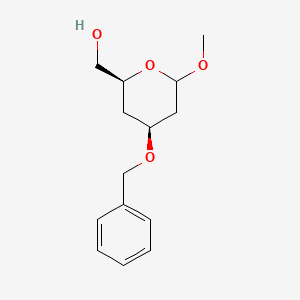
amino]-4-fluoro-](/img/structure/B11825541.png)
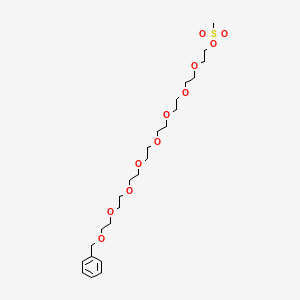
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
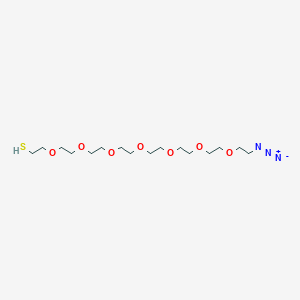
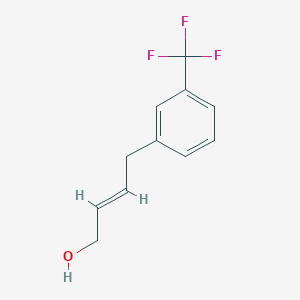
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)



